molecular formula C17H18N4 B14243170 Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-10-8

Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-

Cat. No.: B14243170
CAS No.: 617691-10-8
M. Wt: 278.35 g/mol
InChI Key: FHIUQJRYGLYCFH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is an organic compound with the molecular formula C17H18N4. It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-chlorobenzonitrile with 1-(2-pyridinylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, simpler in structure.

    4-(2-Pyridinyl)benzonitrile: Lacks the piperazine ring.

    1-(2-Pyridinylmethyl)piperazine: Lacks the benzonitrile group.

Uniqueness

Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is unique due to the presence of both the piperazine and pyridine rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

617691-10-8

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C17H18N4/c18-13-15-4-6-17(7-5-15)21-11-9-20(10-12-21)14-16-3-1-2-8-19-16/h1-8H,9-12,14H2

InChI Key

FHIUQJRYGLYCFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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